molecular formula C15H19NS B14593372 2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione CAS No. 61077-45-0

2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione

Cat. No.: B14593372
CAS No.: 61077-45-0
M. Wt: 245.4 g/mol
InChI Key: KUBZZEXNGWSJBD-UHFFFAOYSA-N
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Description

2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione is an organic compound that belongs to the class of cyclopropenes This compound is characterized by a cyclopropene ring substituted with a phenyl group and a di(propan-2-yl)amino group, along with a thione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of phenylacetylene with di(propan-2-yl)amine in the presence of a suitable catalyst, followed by the introduction of a thione group through sulfurization reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The phenyl group or the amino group can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    VX (nerve agent): S-{2-[Di(propan-2-yl)amino]ethyl} O-ethyl methylphosphonothioate.

    EA-2192: S-{2-[Di(propan-2-yl)amino]ethyl} methylphosphonothioate.

    QL: O-(2-diisopropylaminoethyl) O’-ethyl methylphosphonite.

Uniqueness

2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione is unique due to its cyclopropene ring structure, which imparts distinct chemical properties compared to other similar compounds. Its combination of a phenyl group, di(propan-2-yl)amino group, and thione functional group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61077-45-0

Molecular Formula

C15H19NS

Molecular Weight

245.4 g/mol

IUPAC Name

2-[di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione

InChI

InChI=1S/C15H19NS/c1-10(2)16(11(3)4)14-13(15(14)17)12-8-6-5-7-9-12/h5-11H,1-4H3

InChI Key

KUBZZEXNGWSJBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=C(C1=S)C2=CC=CC=C2)C(C)C

Origin of Product

United States

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